5-(tert-Butyl)nicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-tert-butylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)8-4-7(9(11)13)5-12-6-8/h4-6H,1-3H3,(H2,11,13) |
InChI Key |
JLAALOFIKYOJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 5-(tert-Butyl)nicotinamide and its Core Structure
The construction of the this compound framework can be achieved through several synthetic routes that prioritize the efficient formation of the substituted pyridine (B92270) ring.
Palladium-Catalyzed Coupling Reactions in Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. These methods enable the formation of carbon-carbon bonds, facilitating the introduction of substituents at specific positions. For the synthesis of a 5-substituted nicotinamide (B372718) like this compound, a common strategy involves the coupling of a halopyridine derivative with an appropriate organometallic reagent. For instance, a 5-halonicotinate or 5-halonicotinonitrile could be coupled with a tert-butyl organometallic reagent, such as tert-butylmagnesium chloride or a tert-butylboronic acid derivative, in the presence of a palladium catalyst. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
A general representation of this approach is shown in the reaction below:
Key parameters for successful palladium-catalyzed tert-butylation include the selection of bulky and electron-rich phosphine (B1218219) ligands that promote the desired reductive elimination step.
Metalation and Carbonylation Approaches for Nicotinic Acid Precursors
Metalation, particularly directed ortho-metalation (DoM), offers a regioselective method for functionalizing the pyridine ring. In this approach, a directing group on the pyridine ring guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then react with an electrophile. For the synthesis of 5-(tert-butyl)nicotinic acid, a potential precursor to this compound, a suitably protected 3-pyridyl directing group could facilitate metalation at the C4 or C2 position. Subsequent reaction with a tert-butylating electrophile would install the desired substituent.
Alternatively, a 5-halopyridine can be subjected to metal-halogen exchange to generate an organometallic species, which can then be carbonylated using carbon dioxide to yield the corresponding carboxylic acid. This approach is particularly useful for preparing nicotinic acid derivatives from readily available halopyridines.
The industrial synthesis of nicotinic acid itself often involves the oxidation of 3-methylpyridine (B133936) (3-picoline). This process can be adapted for substituted nicotinic acids, provided the corresponding substituted picoline is available. Oxidative ammonolysis of 3-picoline to 3-cyanopyridine, followed by hydrolysis, is another significant industrial route.
Multi-Component Reactions and Heterocyclic Annulation
Multi-component reactions (MCRs) provide an efficient means of constructing complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs can be applied to the synthesis of highly substituted pyridines. For example, a Hantzsch-type pyridine synthesis or similar condensation reactions could potentially be designed to incorporate a tert-butyl-containing building block.
Heterocyclic annulation strategies, such as the Friedländer annulation, are valuable for the synthesis of quinoline (B57606) derivatives and can be conceptually extended to the synthesis of other nitrogen-containing heterocycles. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While this method directly produces quinolines, modifications and alternative annulation strategies could be envisioned for the construction of a substituted pyridine ring system.
Synthesis of Nicotinamide Derivatives Incorporating tert-Butyl Substitutions
The introduction of tert-butyl groups can occur either on the pyridine ring or at the amide nitrogen, leading to structurally distinct derivatives with potentially different properties.
Functionalization of the Pyridine Ring with tert-Butyl Groups
The introduction of a tert-butyl group onto the pyridine ring of a nicotinamide precursor can be achieved through several methods. One common approach is the palladium-catalyzed cross-coupling of a halonicotinate with a tert-butyl organometallic reagent, as previously mentioned. Another strategy involves the Friedel-Crafts-type alkylation of a suitably activated pyridine derivative, although this can be challenging due to the electron-deficient nature of the pyridine ring.
Directed ortho-metalation (DoM) can also be a powerful tool for the regioselective introduction of a tert-butyl group. For example, starting with a nicotinamide derivative bearing a directing group at the 2- or 4-position, it is possible to direct metalation to the adjacent position, followed by quenching with a tert-butyl electrophile.
Below is a table summarizing various catalysts and conditions used for palladium-catalyzed C-H functionalization of pyridines, which can be adapted for tert-butylation.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | DPPP | t-BuONa | Toluene | 145 | Moderate to Excellent |
| PdCl₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Good |
| Pd(OAc)₂ | P(t-Bu)₂ (2-OMeC₆H₄) | Cs₂CO₃ | Neat | 120 | 82 |
This table presents a selection of conditions reported for palladium-catalyzed functionalization of pyridine derivatives, which could be adapted for the synthesis of this compound precursors.
Modification at the Amide Nitrogen with Bulky Substituents
The synthesis of N-tert-butylnicotinamide involves the formation of an amide bond between nicotinic acid (or an activated derivative) and tert-butylamine. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to facilitate this reaction. Alternatively, the conversion of nicotinic acid to its acid chloride or an activated ester, followed by reaction with tert-butylamine, is a common and effective method.
Recent developments have also explored more direct methods for the synthesis of N-tert-butyl amides. For example, tert-butyl nitrite (B80452) has been used as a source of the tert-butyl group in the reaction with nitriles and water under mild conditions. Another approach involves the copper-catalyzed reaction of nitriles with di-tert-butyl dicarbonate (B1257347).
The following table provides examples of synthetic methods for the preparation of N-tert-butyl amides.
| Starting Material | Reagent(s) | Catalyst | Conditions | Product |
| Nitrile | tert-Butyl nitrite, H₂O | None | Mild | N-tert-Butyl amide |
| Nitrile | Di-tert-butyl dicarbonate | Cu(OTf)₂ | Room Temperature, Solvent-free | N-tert-Butyl amide |
| Benzene (B151609) sulfonamide | tert-Butyl acrylate | Hafnium tetrachloride | 150 °C | N-tert-Butyl benzene sulfonamide |
This table summarizes modern synthetic methods for the formation of N-tert-butyl amides from various starting materials.
Protective Group Strategies in the Synthesis of Complex Nicotinamide Analogs
In the synthesis of complex molecules, protecting groups are essential tools to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. nih.gov For the synthesis of intricate this compound analogs, particularly those involving multi-step reaction sequences, the strategic use of protecting groups is crucial.
The selection of a protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal. In the context of nicotinamide chemistry, the amide nitrogen and any other reactive functionalities on appended moieties may require protection.
For instance, in the synthesis of certain nicotinamide phosphoribosyltransferase (NAMPT) positive allosteric modulators, the tert-butoxycarbonyl (Boc) group has been employed to protect amine functionalities. acs.org This strategy involves the reaction of an amine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The Boc group is stable to a wide range of non-acidic reaction conditions and can be readily removed with acids such as trifluoroacetic acid (TFA).
Catalytic Approaches for Nicotinamide Functionalization
Catalytic methods offer efficient and selective routes for the functionalization of nicotinamide derivatives. Photocatalysis, in particular, has emerged as a powerful tool for various chemical transformations.
The photocatalytic hydrogenation of nicotinamides is a significant area of research, primarily driven by the desire to regenerate nicotinamide adenine (B156593) dinucleotide (NADH) from its oxidized form (NAD⁺). rsc.orgnih.govresearchgate.netnih.govacs.org These methodologies can be conceptually extended to the reduction of other nicotinamide derivatives, including this compound.
Visible-light-driven transfer hydrogenation using ruthenium or iridium complexes as photocatalysts has been shown to be effective for the regeneration of nicotinamide cofactors. rsc.orgnih.gov The process typically involves a sacrificial electron donor and a metal complex that, upon photoexcitation, initiates an electron transfer cascade leading to the reduction of the nicotinamide ring.
A general mechanism for the photocatalytic hydrogenation of a nicotinamide derivative (NA⁺) to its dihydrogenated form (NAH) is as follows:
Photoexcitation: The photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*).
Reductive Quenching: The excited photocatalyst is reductively quenched by a sacrificial electron donor (SED), generating a highly reducing species (PC⁻) and the oxidized donor (SED⁺).
Electron Transfer: The reduced photocatalyst (PC⁻) transfers an electron to the nicotinamide derivative (NA⁺), forming a nicotinamide radical (NA•).
Second Electron Transfer and Protonation: A second electron transfer, often involving a co-catalyst or another molecule of the reduced photocatalyst, followed by protonation, yields the final dihydrogenated product (NAH).
The efficiency and regioselectivity of the hydrogenation are highly dependent on the choice of photocatalyst, co-catalyst, solvent, and sacrificial donor. nih.gov While specific studies on the photocatalytic hydrogenation of this compound are not detailed in the provided sources, the established protocols for other nicotinamides provide a strong foundation for its potential reduction.
Structure Activity Relationship Sar Studies of 5 Tert Butyl Nicotinamide and Analogs
Role of the tert-Butyl Moiety in Biological Activity and Target Interaction
The steric bulk of the tert-butyl group plays a pivotal role in defining the selectivity and potency of these compounds. In the context of neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) binding, for instance, the introduction of bulky moieties at the C5 position of the pyridine (B92270) ring has been explored to probe the steric tolerance of the receptor's binding pocket. Studies on a series of 5-substituted pyridine analogues revealed that bulky substituents, such as phenyl and heteroaryl groups, can be well-tolerated and in some cases lead to high binding affinity. This suggests that the space occupied by the tert-butyl group in 5-(tert-butyl)nicotinamide can be a key factor in its interaction with specific biological targets.
However, the influence of a bulky group is target-dependent. In the case of nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors based on a quinolinium scaffold, which shares structural similarities with nicotinamide, bulky substituents were found to decrease binding affinity due to steric hindrance. This highlights that while the tert-butyl group can enhance activity at some targets by occupying a specific hydrophobic pocket, it may be detrimental for activity at others where a smaller substituent is preferred for optimal fit.
The electronic effects of the tert-butyl group are generally considered to be weakly electron-donating through hyperconjugation. This can subtly influence the electron density of the pyridine ring, which may in turn affect its ability to participate in hydrogen bonding or other electronic interactions with the target protein.
Positional and Electronic Effects of Substituents on the Pyridine Ring
The biological activity of this compound analogs can be further modulated by the introduction of additional substituents on the pyridine ring. The position and electronic nature of these substituents can lead to significant changes in potency and selectivity.
SAR studies on various nicotinamide derivatives have demonstrated that the substitution pattern on the pyridine ring is a key determinant of their inhibitory activity against enzymes like poly(ADP-ribose) polymerase (PARP). While specific data on multiply substituted this compound is limited, general principles from related series can be informative. For example, the introduction of electron-withdrawing or electron-donating groups at different positions can alter the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor.
In a study of 5-substituted pyridine analogues targeting nAChRs, the electronic nature of the substituent at the 5-position was shown to be a critical factor. While this study focused on aryl and heteroaryl groups, it underscores the importance of the electronic properties of the C5-substituent in modulating biological activity. The interplay between the electronic effects of a substituent and the inherent properties of the 5-tert-butyl group would likely result in a complex modulation of the molecule's interaction with its target.
The position of any additional substituents is also crucial. For example, a substituent at the 2- or 6-position, adjacent to the pyridine nitrogen, would be expected to have a more significant impact on the nitrogen's basicity and steric accessibility compared to a substituent at the 4-position.
Modulations at the Carboxamide Group for Optimized Efficacy
The carboxamide group of nicotinamide is a key pharmacophoric feature, participating in crucial hydrogen bonding interactions with many of its biological targets. Modifications to this group can therefore have a profound impact on the efficacy of this compound analogs.
Alterations to the carboxamide moiety can include N-alkylation, N-arylation, or replacement with other functional groups. These changes can affect the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, replacing the primary amide with a secondary or tertiary amide can alter the hydrogen bond donor-acceptor profile, which may be beneficial or detrimental depending on the specific interactions within the target's binding site.
In the development of PARP inhibitors, the carboxamide moiety is essential for binding to the nicotinamide-binding site of the enzyme. Many potent PARP inhibitors retain the core nicotinamide structure, highlighting the importance of this functional group. Any modifications to the carboxamide in this compound would need to preserve its ability to form key interactions with the target protein.
Impact of Bioisosteric Replacements on Pharmacological Profiles
Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the case of this compound, bioisosteric replacements could be considered for the tert-butyl group, the pyridine ring, or the carboxamide moiety.
Replacing the tert-butyl group with other bulky, lipophilic groups could help to probe the nature of the hydrophobic pocket it occupies. For example, a cyclopropyl (B3062369) or a trifluoromethyl group could offer different steric and electronic profiles while maintaining a similar size. The choice of bioisostere would depend on the specific interactions that the tert-butyl group is making with the target.
Bioisosteric replacement of the pyridine ring itself is also a possibility. For instance, other five- or six-membered heterocycles could be explored to alter the electronic distribution and hydrogen bonding capabilities of the core scaffold. However, the pyridine nitrogen is often a key interaction point, so any replacement would need to maintain this functionality or provide a suitable alternative.
The carboxamide group could be replaced with other functionalities that can act as hydrogen bond donors and acceptors, such as a tetrazole or a reverse amide. Such changes can significantly alter the molecule's physicochemical properties and should be guided by a detailed understanding of the target's binding site.
Computational and Theoretical Chemistry Investigations
Molecular Docking Analyses for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.
In the context of nicotinamide (B372718) derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. For instance, a newly designed nicotinamide-based derivative was evaluated as a potential VEGFR-2 inhibitor. Molecular docking studies demonstrated its ability to bind effectively within the VEGFR-2 catalytic pocket, and these findings were further supported by molecular dynamics simulations and DFT studies mdpi.com. The docking results for this derivative indicated a promising binding pattern within the VEGFR-2 binding site, interacting with key amino acid residues mdpi.com.
Similarly, docking simulations have been used to predict the binding modes and affinities of nicotinamide and its analogs to various protein targets. For example, studies on nicotinamide riboside, a derivative of nicotinamide, used molecular docking to explore its potential as a multi-target agent against proteins involved in SARS-CoV-2 entry and replication nih.gov. These studies involve preparing the 3D structures of the ligands and the target protein, followed by energy minimization and docking using specialized software to predict the most stable binding conformations and their corresponding binding energies nih.gov. In another study, nicotinamide derivatives were investigated as succinate dehydrogenase inhibitors, with molecular docking used to understand their binding to the substrate cavity of the enzyme nih.gov.
The general workflow for molecular docking of a compound like 5-(tert-Butyl)nicotinamide would involve:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Preparing the 3D structure of this compound and optimizing its geometry.
Using a docking program to place the ligand into the binding site of the protein and score the different poses.
Analyzing the top-ranked poses to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Table 1: Examples of Molecular Docking Studies on Nicotinamide Derivatives
| Derivative | Target Protein | Key Findings |
|---|---|---|
| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | Demonstrated strong binding to the catalytic pocket, suggesting potential as a VEGFR-2 inhibitor mdpi.com. |
| Nicotinamide Riboside | SARS-CoV-2 RdRp, ACE2, etc. | Showed potential to target multiple proteins involved in viral infection nih.gov. |
Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO, MEP maps)
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular method for these calculations due to its balance of accuracy and computational cost. Such calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.
For nicotinamide and its derivatives, DFT calculations have been used to optimize molecular geometry, analyze vibrational spectra, and study electronic properties tandfonline.com. Key aspects investigated through these calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For a nicotinamide-oxalic acid salt, the HOMO-LUMO gap was analyzed to compare its reactivity to that of nicotinamide alone researchgate.net.
Molecular Electrostatic Potential (MEP) Maps: MEP maps are useful for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface. For nicotinamide, MEP analysis helps in understanding its intermolecular interactions, particularly hydrogen bonding tandfonline.com.
The application of these methods to this compound would allow for a detailed understanding of its electronic characteristics. The bulky tert-butyl group is expected to influence the electron distribution on the pyridine (B92270) ring, which can be quantified through DFT calculations. This, in turn, would affect its reactivity and interaction with biological targets.
Table 2: Quantum Chemical Properties Calculated for Nicotinamide Derivatives
| Property | Significance | Example Application |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | A smaller gap in a nicotinamide-oxalic acid salt suggested higher reactivity compared to nicotinamide researchgate.net. |
| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative charge, predicting sites for intermolecular interactions. | Used to understand hydrogen bonding patterns in nicotinamide tandfonline.com. |
Conformational Landscape and Dynamic Simulations
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For flexible molecules like this compound, which has a rotatable tert-butyl group, understanding its conformational landscape is crucial.
Theoretical studies on substituted pyridines and piperidines provide insights into the factors that govern their conformational preferences mdpi.comnih.gov. These studies often involve computational methods to calculate the relative energies of different conformers. For this compound, the orientation of the tert-butyl group relative to the pyridine ring would be a key conformational feature.
Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. MD simulations can be used to study the conformational flexibility of a ligand and its stability when bound to a protein. For example, MD simulations were used to establish the excellent binding stability of a nicotinamide derivative with VEGFR-2 over a 100 ns simulation time mdpi.com. These simulations can reveal how the ligand and protein adapt to each other upon binding and the persistence of key intermolecular interactions.
The conformational landscape of this compound could be explored by:
Performing a systematic search of the conformational space by rotating the single bonds.
Calculating the energy of each conformation using quantum chemical methods to identify the low-energy, stable conformers.
Running MD simulations of the isolated molecule or its complex with a target protein to understand its dynamic behavior and conformational transitions.
Thermodynamics and Intermolecular Interaction Studies
The thermodynamic properties of a compound, such as its enthalpy of fusion, sublimation, and vaporization, are important for understanding its physical behavior and for processes like drug formulation. Experimental techniques like differential scanning calorimetry, combined with theoretical calculations, can provide a comprehensive thermodynamic profile of a molecule.
A detailed thermodynamic study has been conducted on nicotinamide and its N-methylated derivatives, determining their vapor pressures, phase diagrams, and the enthalpies of sublimation and vaporization iaea.org. These studies also estimated the enthalpy of intermolecular hydrogen bonds, which are crucial for the crystal packing and solubility of nicotinamide iaea.org.
The intermolecular interactions of nicotinamide have also been investigated in various solvents, revealing the significance of solute-solute and solute-solvent interactions nih.gov. The self-association of nicotinamide was found to be a predominant intermolecular complex in many systems nih.gov.
For this compound, the introduction of the nonpolar tert-butyl group would likely alter its intermolecular interaction patterns compared to nicotinamide. While the amide group can still participate in hydrogen bonding, the bulky alkyl group would introduce steric hindrance and enhance hydrophobic interactions. Theoretical models can be used to compute the Gibbs free energies of pair formation to understand the relative strengths of self-association versus interaction with solvent molecules.
Table 3: Thermodynamic Properties of Nicotinamide and Related Compounds
| Property | Method of Determination | Significance |
|---|---|---|
| Enthalpies of Sublimation and Vaporization | Vapor pressure measurements | Provides information on the strength of intermolecular forces in the solid and liquid states iaea.org. |
| Enthalpy of Fusion | Differential Scanning Calorimetry (DSC) | Characterizes the energy required to melt the solid iaea.org. |
Predictive Modeling for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds.
QSAR studies have been successfully applied to nicotinamide derivatives to guide the design of more potent compounds. For example, a four-dimensional QSAR methodology was applied to a series of 96 nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors nih.gov. The developed models helped in identifying the key structural features that influence the inhibitory activity and were used to propose new candidates with potentially improved potency nih.gov.
Another QSAR study on 6-substituted nicotine derivatives demonstrated that the affinity for nicotinic acetylcholinergic receptors could be explained by a combination of the lipophilicity and the volume of the substituent at the 6-position researchgate.net.
To develop a QSAR model for a series of compounds including this compound, the following steps would be taken:
Compile a dataset of structurally related compounds with their experimentally measured biological activities.
Calculate a set of molecular descriptors for each compound, which quantify various aspects of their chemical structure (e.g., steric, electronic, and hydrophobic properties).
Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.
Validate the model using an external set of compounds to ensure its predictive power.
Such a model could then be used to predict the biological activity of this compound and to design new derivatives with potentially enhanced activity.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific preclinical research data on the compound “this compound” to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.
The search for specific information regarding the biological activities and mechanistic insights of this compound—including its role in anticancer research, DNA repair, oxidative stress, inflammation, and antimicrobial investigations—did not yield dedicated studies on this particular derivative. The available research predominantly focuses on the parent compound, Nicotinamide (also known as Niacinamide), and other general nicotinamide derivatives.
Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on this compound, it is not possible to provide the detailed content for each specified subsection. Generating an article would require extrapolating data from a different compound (Nicotinamide), which would be scientifically inaccurate and misleading.
Biological Activities and Mechanistic Insights Preclinical Research
Metabolic Regulation and Energetic Homeostasis
Nicotinamide (B372718) and its derivatives play a central role in cellular energy metabolism primarily through their function as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in redox reactions, essential for the function of numerous dehydrogenases and oxidoreductases involved in cellular metabolism nih.gov. It is a key player in metabolic pathways that generate ATP, the cell's primary energy currency.
The salvage pathway is the primary route for NAD+ synthesis in mammals, where nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT) nih.gov. NMN is then converted to NAD+. Treatments with NAD+ precursors like nicotinamide have been shown to improve healthspan and increase lifespan in mouse models acs.org. While the specific effects of 5-(tert-Butyl)nicotinamide on the NAD+ pool have not been extensively studied, its structural similarity to nicotinamide suggests it may also serve as a precursor for NAD+ synthesis.
As a precursor to NAD+, nicotinamide is intrinsically linked to the regulation of key metabolic pathways. The NAD+/NADH redox couple is a central component in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. These pathways are fundamental for the conversion of glucose and other nutrients into usable energy.
The availability of NAD+ can influence the rate of these metabolic processes. For example, glyceraldehyde-3-phosphate dehydrogenase in glycolysis and NADH:ubiquinone oxidoreductase in the electron transport chain are dependent on NAD+ nih.gov. Therefore, by potentially influencing the cellular NAD+ pool, this compound could modulate these critical energy-producing pathways. However, direct experimental evidence of this modulation by the 5-tert-butyl derivative is currently lacking.
The potential therapeutic application of nicotinamide and its derivatives has been explored in preclinical models of metabolic disorders. In animal models, nicotinamide has been shown to prevent autoimmune diabetes, likely by inhibiting the enzyme poly (ADP-ribose) polymerase (PARP) and preventing the depletion of NAD+ in pancreatic β-cells nih.gov.
While nicotinamide has shown promise in rodent models, its effects in human diabetes have been less conclusive nih.gov. There is a clear need for further research to understand the therapeutic potential of nicotinamide-related compounds in metabolic diseases. Currently, there are no published preclinical studies that have specifically investigated the use of this compound in pre-diabetic or other metabolic disorder mouse models.
Effects on Cellular Senescence and Longevity Pathways
Preclinical research specifically investigating the effects of this compound on cellular senescence and longevity pathways is not available in the current scientific literature. Extensive searches of scholarly databases have yielded no studies detailing the impact of this particular chemical compound on markers of cellular aging, senescence-associated secretory phenotypes (SASP), or pathways implicated in the extension of lifespan.
The broader class of compounds to which this compound belongs, nicotinamide (NAM) derivatives, has been the subject of extensive research in the field of aging. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and a key regulator of sirtuins, a family of proteins linked to longevity. nih.govnih.govmdpi.com Research into other nicotinamide derivatives, such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), has shown potential in preclinical models to modulate age-related processes by boosting NAD+ levels. nih.govmicropublication.orgbioengineer.orgnih.govresearchgate.net However, no such data currently exists for this compound.
Therefore, this section cannot provide detailed research findings or data tables as no preclinical studies have been published on the effects of this compound on cellular senescence and longevity pathways.
Enzymatic Targets and Intracellular Signaling Pathway Modulation
Nicotinamide (B372718) N-Methyltransferase (NNMT) InhibitionWhile there is extensive research on inhibitors of Nicotinamide N-Methyltransferase (NNMT), none of the reviewed studies specifically mention or test 5-(tert-Butyl)nicotinamide.nih.govnih.govNNMT is an enzyme that methylates nicotinamide and other pyridine-containing compounds, playing a role in metabolism and detoxification.nih.govOverexpression of NNMT has been linked to various diseases, making it a therapeutic target.nih.gov
Selectivity and Potency against Other Methyltransferases
This compound belongs to a class of compounds that act as inhibitors of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). These enzymes are not classical methyltransferases; instead, they are poly(ADP-ribose) polymerases (PARPs) that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process called PARsylation. nih.govnih.gov The selectivity of tankyrase inhibitors is a critical aspect of their therapeutic potential, and it is typically assessed against other members of the PARP (also known as ARTD) enzyme family. nih.gov
Inhibitors that target the nicotinamide subsite of the NAD+ binding pocket, for which this compound is a mimic, can sometimes show cross-reactivity with other PARP family members due to conservation in this region. nih.gov However, highly selective inhibitors have been developed. For example, the pyrrolopyrimidinone compound AZ6102 is a potent TNKS1/2 inhibitor with a 100-fold selectivity against other PARP family enzymes. nih.gov Another inhibitor, WIKI4, also demonstrates high selectivity for tankyrases over other tested ADP-ribosyltransferases (ARTDs), a selectivity that arises from interactions with amino acid residues unique to the tankyrase catalytic domains. nih.gov While specific selectivity data for this compound against a panel of methyltransferases or other PARP enzymes is not detailed in the available literature, the development of related compounds highlights that high selectivity is achievable.
Table 1: Selectivity of Representative Tankyrase Inhibitors This table presents data for well-characterized tankyrase inhibitors that, like this compound, interact with the NAD+ binding domain. This data is illustrative of the selectivity profiles within this class of inhibitors.
| Inhibitor | Target(s) | Selectivity Profile | Reference |
| AZ6102 | TNKS1/2 | Potent inhibitor with 100-fold selectivity against other PARP family enzymes. | nih.gov |
| WIKI4 | TNKS1/2 | High potency and selectivity; does not significantly inhibit 6 other ARTDs tested at 10 µM. | nih.gov |
| XAV939 | TNKS1/2 | Potent inhibitor, but only modestly selective towards tankyrases. | nih.gov |
Interaction with Other Signaling Molecules (e.g., AMPK, Akt, p38 MAP Kinase)
The inhibition of tankyrases by compounds such as this compound has significant downstream effects on various signaling pathways, most notably those involved in cancer progression.
Akt Signaling : There is substantial evidence for a functional interaction between tankyrase inhibition and the Akt signaling pathway. Tankyrases PARsylate and promote the degradation of PTEN, a critical tumor suppressor. spandidos-publications.com Inhibition of tankyrases leads to the stabilization of PTEN, which in turn results in the downregulation of Akt phosphorylation, thereby suppressing cell proliferation and tumor growth. spandidos-publications.com This interaction is significant enough that combining tankyrase inhibitors with PI3K or Akt inhibitors has been shown to be an effective strategy to overcome drug resistance in cancer treatment. nih.govaacrjournals.org The combined inhibition is more effective at reducing cancer cell growth than dual tankyrase/MEK inhibition. aacrjournals.org
AMPK Signaling : A potential, though less direct, link exists with AMP-activated protein kinase (AMPK). Tankyrase inhibitors are known to stabilize angiomotin family proteins, which are negative regulators of the YAP signaling pathway. nih.gov The function of angiomotins is dynamically regulated by phosphorylation, and AMPK is one of the kinases, along with LATS, implicated in this regulation. nih.gov This suggests an indirect crosstalk between tankyrase activity and AMPK signaling through the modulation of shared substrates.
p38 MAP Kinase : The current literature does not establish a direct, functional link between tankyrase inhibition and the p38 MAP kinase pathway. While some studies have investigated the interplay between Wnt signaling (the primary pathway modulated by tankyrase inhibitors) and p38 MAPK, the effects appear to be independent. For instance, certain p38 MAPK inhibitors were found to inhibit Wnt/β-catenin signaling, but this was attributed to off-target cross-reactivity with casein kinase Iδ/ɛ, not an on-target effect related to p38 itself. nih.gov This finding argues against a direct role for p38 in the Wnt signaling cascade that is modulated by tankyrases. nih.gov
Table 2: Summary of Interactions between Tankyrase Inhibition and Signaling Molecules
| Signaling Molecule | Nature of Interaction | Downstream Effect of Tankyrase Inhibition |
| Akt | Indirect Inhibition | Stabilization of PTEN leads to decreased Akt phosphorylation, suppressing cell proliferation. spandidos-publications.com |
| AMPK | Potential Indirect Crosstalk | Tankyrase inhibition stabilizes angiomotins, whose function is modulated by AMPK phosphorylation. nih.gov |
| p38 MAP Kinase | No Direct Link Established | Inhibition of Wnt signaling by some p38 inhibitors is due to off-target effects, not direct pathway interaction. nih.gov |
Role in Intracellular Calcium Signaling Pathways
Based on a review of the available scientific literature, there is no established direct role for this compound or other selective tankyrase inhibitors in the modulation of intracellular calcium signaling pathways. The primary mechanism of tankyrase inhibitors involves the regulation of protein stability through the inhibition of PARsylation, which directly impacts pathways like Wnt/β-catenin and Akt. spandidos-publications.complos.org Research has not yet demonstrated a direct, functional connection between the inhibition of tankyrases and the regulation of calcium ion channels, stores, or calcium-dependent signaling cascades.
Research on Advanced Nicotinamide Derivative Strategies
Design and Synthesis of Novel, Highly Substituted Analogs
The design and synthesis of new, highly substituted analogs of nicotinamide (B372718) are driven by the need to discover compounds with improved pharmacological properties. A central strategy involves modifying the core nicotinamide structure by introducing various substituents to explore the structure-activity relationships (SAR).
One common synthetic approach is a facile one-step coupling reaction between an aromatic carboxylic acid and an amine. This method allows for the efficient creation of a diverse library of nicotinamide derivatives. For instance, a series of derivatives were synthesized to evaluate their antifungal activity against Candida albicans. In this research, substitutions were made on the aniline (B41778) moiety of a lead compound. The investigation revealed that the nature and position of the substituent significantly impact the compound's potency.
Detailed research findings from these studies highlight the chemical nuances in analog design. For example, in the pursuit of potent antifungal agents, the substitution of an isopropyl group with other moieties such as fluorine, trifluoromethyl, methyl, ethyl, tert-butyl , and dimethylamino groups led to a reduction in potency. This suggests that steric and electronic properties at this position are critical for optimal activity.
| Substituent Group | Resulting Activity |
|---|---|
| Isopropyl | Most Active |
| Fluorine | Reduced Potency |
| Trifluoromethyl | Reduced Potency |
| Methyl | Reduced Potency |
| Ethyl | Reduced Potency |
| tert-Butyl | Reduced Potency |
| Dimethylamino | Reduced Potency |
| Chlorine | Unfavorable (32-fold reduction) |
| Bromine | Unfavorable (16-fold reduction) |
Similarly, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives involves the acylation of a substituted thiophen-2-amine with an acyl chloride derived from a substituted nicotinic acid. This modular synthesis allows for extensive variation of both the nicotinamide and the thiophene (B33073) portions of the molecule, facilitating broad SAR studies.
Another advanced design strategy involves modifying well-known inhibitors to create novel analogs. For example, two structural analogs of the potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor FK866 were designed and synthesized. These analogs featured an azaindole ring as a head structure and either a piperidine (B6355638) or piperazine (B1678402) motif, demonstrating how targeted modifications can lead to compounds with significantly stronger enzyme inhibitory activity. The synthesis of these complex molecules involves multi-step procedures, starting from precursor molecules and building the final compound through sequential chemical reactions.
Development of Antibody-Drug Conjugates (ADCs) with Nicotinamide Inhibitors
A significant advancement in cancer therapy is the development of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the cell-killing power of potent cytotoxic agents. A promising strategy within this field is the use of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as the cytotoxic payload. NAMPT is a crucial enzyme in the NAD⁺ salvage pathway, which is vital for the energy metabolism and survival of rapidly proliferating cancer cells. While potent NAMPT inhibitors have been developed, their clinical use has often been hampered by on-target, dose-limiting toxicities. Vectorized, targeted delivery of these inhibitors to tumor tissues via an ADC is a strategy designed to improve their therapeutic index significantly.
The design of these ADCs involves three key components: the antibody that targets a specific tumor antigen, the potent NAMPT inhibitor payload, and a linker that connects them. Research has explored both cleavable and non-cleavable linkers. For instance, a cathepsin-cleavable ValCit linker was initially chosen, which is designed to release the unmodified payload inside the target cell. However, this linker format led to high aggregation of the resulting ADC.
Consequently, research shifted towards non-cleavable linkers. These linkers result in the payload remaining attached to the antibody's amino acid residue after internalization and degradation, yet the conjugates retain high potency. A series of ADCs were synthesized using a novel NAMPT inhibitor payload, an anti-c-Kit antibody, and various linkers. The resulting ADCs demonstrated potent, target-dependent efficacy in vitro and in vivo.
| ADC Name | Target | Linker Type | Cell Line | Potency (IC₅₀) |
|---|---|---|---|---|
| ADC-1 | c-Kit | Cleavable (ValCit) | GIST-T1 | 14 pM |
| ADC-3 | c-Kit | Non-cleavable | NCI-H526 | 9 pM |
| ADC-4 | c-Kit | Non-cleavable | NCI-H526 | 40 pM |
| ADC-5 | HER2 | Non-cleavable | SK-BR-3 | 17 pM |
| ADC-6 | Isotype Control | Non-cleavable | SK-BR-3 | >10,000 pM |
The data show that anti-cKIT conjugates with non-cleavable linkers (ADC-3 and ADC-4) were not only low-aggregating but also possessed excellent potency. This success led to the conjugation of the same payload to an anti-HER2 antibody (trastuzumab), creating ADC-5, which also showed potent, target-dependent activity. The non-binding isotype control ADC (ADC-6) was significantly less active, confirming the target-specific action of the ADC. These findings support the development of ADCs with NAMPT inhibitor payloads as a promising therapeutic strategy.
Future Research Directions and Emerging Applications
Elucidation of Undefined Mechanistic Pathways
The principal mechanism of action for NAMPT inhibitors is the depletion of the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), leading to metabolic collapse and cell death, particularly in cancer cells with high energy demands. patsnap.comnih.gov However, the full spectrum of cellular consequences stemming from NAD+ depletion is not completely understood. Future research will likely focus on several undefined areas:
Beyond ATP Depletion: While energy crisis is a primary outcome, the downstream effects on NAD+-dependent enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs) require more detailed investigation. nih.govaacrjournals.org Understanding how inhibiting NAMPT modulates the intricate crosstalk between these enzyme families could reveal new therapeutic synergies and explain cell-type-specific responses.
Impact on Cellular Signaling: NAD+ is a critical substrate in signaling pathways that regulate inflammation, DNA repair, and cell senescence. ijdvl.comdermnetnz.org The precise mechanisms by which NAMPT inhibition affects these pathways, independent of simple energy depletion, are still being unraveled. For instance, nicotinamide itself has demonstrated the ability to modulate inflammatory cytokines and protect against UV-induced immunosuppression, suggesting that its derivatives may have complex immunomodulatory roles. dermnetnz.org
Discovery of Novel Biological Targets
While NAMPT is the primary target, the broader chemical scaffold of nicotinamide derivatives suggests the potential for interaction with other enzymes. Nicotinamide and its analogs are recognized by a wide range of proteins involved in cellular metabolism and signaling.
Future research will likely employ advanced screening techniques to identify new biological targets. This could involve:
Phenotypic Screening: Utilizing high-throughput screening of diverse cell lines to identify compounds that produce a desired effect, followed by target deconvolution to identify the responsible protein. nih.gov
Chemical Proteomics: Using affinity-based probes derived from the 5-(tert-Butyl)nicotinamide scaffold to pull down interacting proteins from cell lysates, thereby identifying direct binding partners beyond NAMPT.
Computational Screening: Docking the structure of this compound against libraries of protein crystal structures to predict potential interactions, which can then be validated experimentally. tandfonline.com
A key area of interest is the potential for nicotinamide derivatives to target other NAD+-utilizing enzymes or even kinases, as some nicotinamide-based compounds have shown activity against targets like VEGFR-2. nih.govmdpi.com
Development of Advanced Preclinical Models for Efficacy Assessment
The translation of promising preclinical results for NAMPT inhibitors into clinical success has been challenging. nih.gov A significant contributing factor is the limitation of traditional preclinical models, such as cell lines and standard xenografts. nih.govresearchgate.net The future of efficacy assessment lies in the development and adoption of more sophisticated models that better recapitulate human disease.
Patient-Derived Organoids (PDOs): These 3D culture systems are grown from a patient's own tumor cells and can replicate the architecture, cellular diversity, and metabolic state of the original tumor. mdpi.commdpi.com PDOs offer a powerful platform for testing the efficacy of NAMPT inhibitors on a personalized basis and for studying mechanisms of resistance. mdpi.com The use of nicotinamide has already been shown to improve the formation of retinal organoids from human pluripotent stem cells, highlighting the potential for this technology in related research areas. nih.govnih.gov
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, maintain the genomic integrity and heterogeneity of the original cancer more faithfully than cell-line-derived xenografts. researchgate.net These models are invaluable for assessing in vivo efficacy and identifying biomarkers of response. researchgate.net
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic alterations relevant to human cancers can provide critical insights into how NAMPT inhibitors perform in an immunocompetent host and how the tumor microenvironment influences treatment response.
| Model Type | Description | Advantages for NAMPTi Research | Limitations |
|---|---|---|---|
| 2D Cell Culture | Cancer cells grown as a monolayer on plastic. | High-throughput screening, cost-effective, mechanistic studies. | Lacks tumor microenvironment, poor predictor of in vivo efficacy. |
| Cell-Line Derived Xenografts (CDX) | Human cancer cell lines injected into immunodeficient mice. | Established methodology, allows basic in vivo efficacy testing. | Lacks heterogeneity of patient tumors, genetic drift from original tumor. researchgate.net |
| Patient-Derived Organoids (PDO) | 3D cultures derived from patient tissue that self-organize. mdpi.com | Preserves patient-specific genetics and heterogeneity, suitable for drug screening. youtube.com | Lacks immune system and vascularization, technically demanding. |
| Patient-Derived Xenografts (PDX) | Patient tumor fragments implanted in immunodeficient mice. researchgate.net | Maintains tumor architecture and heterogeneity, better predictive power for clinical response. researchgate.net | Expensive, time-consuming, lacks an intact immune system. |
| Genetically Engineered Mouse Models (GEMM) | Mice engineered to develop tumors based on specific genetic mutations. | Intact immune system, tumors arise in the correct microenvironment. | High cost, long latency for tumor development, may not fully mimic human disease complexity. |
Exploration of New Therapeutic Areas
While oncology is the primary focus, the fundamental role of NAD+ metabolism in cellular health suggests that NAMPT inhibition could be relevant in other diseases. Nicotinamide itself has been investigated for a wide range of conditions, providing a rationale for exploring its more potent derivatives. nih.gov
Neurodegenerative Diseases: Altered NAD+ metabolism is implicated in neurodegeneration. nih.govnih.gov Nicotinamide has shown neuroprotective effects in various models. nih.gov Potent modulators of NAD+ levels, such as specific NAMPT inhibitors, could potentially be explored at lower, non-cytotoxic concentrations to restore metabolic homeostasis in neuronal cells. However, this is a delicate balance, as profound NAD+ depletion is neurotoxic.
Inflammatory and Autoimmune Diseases: Nicotinamide possesses anti-inflammatory properties, partly by inhibiting inflammatory cell signaling and mast cell degranulation. nih.govmdpi.com Given that activated immune cells have high metabolic demands, NAMPT inhibitors could serve as a novel class of immunomodulatory agents to selectively target hyper-proliferating immune cells in autoimmune conditions.
Metabolic Disorders: Nicotinamide is known to influence pathways related to metabolic disorders like diabetes mellitus. nih.gov Research into how NAMPT inhibitors affect systemic metabolism, insulin resistance, and glucose homeostasis could open new avenues for therapeutic intervention in these highly prevalent conditions. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The design and optimization of novel NAMPT inhibitors can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets to identify promising new chemical scaffolds and predict their biological activity.
In Silico Screening: AI algorithms can screen virtual libraries containing millions of compounds to identify those with a high probability of binding to the NAMPT active site. nih.govtandfonline.com This dramatically reduces the time and cost associated with initial hit identification compared to traditional high-throughput screening.
Structure-Based Drug Design: Machine learning models can analyze existing crystal structures of NAMPT in complex with various inhibitors to learn the key structural motifs required for potent binding. nih.gov This knowledge can then be used to design novel molecules with improved affinity and selectivity.
ADMET Prediction: A major hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico tools can now predict these properties with increasing accuracy, allowing chemists to prioritize compounds that are more likely to be successful in clinical development. nih.gov
| AI/ML Application | Description | Impact on this compound Research |
|---|---|---|
| Virtual Screening | Computational screening of large compound libraries to identify potential hits. tandfonline.com | Rapid identification of new scaffolds for NAMPT inhibitors. |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Predicting the potency of newly designed analogs of this compound. |
| Molecular Docking | Predicting the preferred orientation of a molecule when bound to a target. nih.gov | Optimizing the binding interactions of inhibitors within the NAMPT active site. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of features necessary for biological activity. | Guiding the design of new compounds that retain key binding features. |
| ADMET Prediction | Using computational models to predict pharmacokinetic and toxicity profiles. nih.gov | Prioritizing the synthesis of compounds with favorable drug-like properties. |
Sustainable and Green Chemistry Approaches for Synthesis
The pharmaceutical industry is increasingly focused on developing environmentally friendly manufacturing processes. jddhs.commdpi.com The synthesis of this compound and other nicotinamide derivatives is an area where green chemistry principles can be applied to reduce waste, minimize the use of hazardous reagents, and improve efficiency.
Biocatalysis: The use of enzymes as catalysts offers significant advantages over traditional chemical catalysts, including mild reaction conditions, high selectivity, and reduced environmental impact. mdpi.comnih.gov For instance, lipases have been successfully used to catalyze the synthesis of nicotinamide derivatives in environmentally friendly solvents like tert-amyl alcohol. rsc.orgnih.gov
Continuous-Flow Microreactors: Shifting from traditional batch processing to continuous-flow synthesis can lead to substantially shorter reaction times, increased product yields, and improved safety. rsc.orgresearchgate.net This technology has been effectively applied to the enzymatic synthesis of nicotinamide derivatives, representing a promising green and efficient manufacturing strategy. nih.govresearchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives, such as water, supercritical fluids, or bio-based solvents, is a core principle of green chemistry that can be applied to the synthesis pathways for these compounds. jddhs.com
Q & A
Q. What are the recommended methods for synthesizing 5-(tert-Butyl)nicotinamide with high purity?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting nicotinoyl chloride derivatives with tert-butylamine under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Validate purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Q. How should researchers characterize the structural identity of this compound?
Use a combination of:
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of particulates.
- First aid : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention.
- Storage : Keep in airtight containers at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?
Design a factorial experiment to test variables:
Q. How should contradictory data on the compound’s solubility or stability be resolved?
- Systematic review : Aggregate data from multiple studies (e.g., SciFinder ) and assess experimental conditions (pH, temperature, solvent polarity).
- Replicate experiments : Control variables such as humidity (use desiccators) and light exposure (amber glassware).
- Cross-validation : Compare results with independent techniques (e.g., dynamic light scattering vs. gravimetric analysis) .
Q. What strategies are effective for studying this compound’s pharmacological activity in vitro?
- Dose-response assays : Use cell lines (e.g., HEK293) to test IC values across concentrations (1 nM–100 µM).
- PICOT framework : Define Population (specific cell type), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (e.g., apoptosis rate), and Time (24–72 hours) .
- Data normalization : Adjust for background noise using vehicle controls and triplicate measurements .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases).
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Validate experimentally : Corrogate docking results with SPR (surface plasmon resonance) binding assays .
Methodological and Reproducibility Considerations
Q. What documentation standards ensure reproducibility in synthesizing and testing this compound?
- Detailed experimental sections : Include exact molar ratios, solvent grades, and equipment specifications (e.g., NMR spectrometer frequency).
- Supporting information : Provide raw spectral data (e.g., .JCAMP-DX files for NMR) and chromatograms.
- Reference standards : Use certified compounds (e.g., NIST-traceable materials) for calibration .
Q. How should researchers address batch-to-batch variability in compound purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
